3-Quinolin-3-ylbenzoic acid

Description

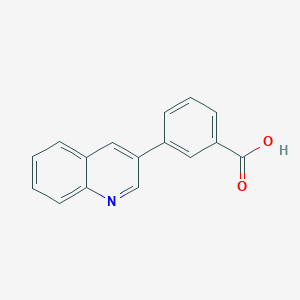

3-Quinolin-3-ylbenzoic acid is a heterocyclic organic compound featuring a quinoline core substituted at the 3-position with a benzoic acid moiety. Quinoline derivatives are renowned for their versatility in drug discovery due to their ability to interact with biological targets, such as enzymes and receptors, through π-π stacking, hydrogen bonding, and hydrophobic interactions . The benzoic acid substituent in this compound may enhance solubility and enable further functionalization, making it a promising scaffold for developing bioactive molecules.

Properties

IUPAC Name |

3-quinolin-3-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-11(8-13)14-9-12-4-1-2-7-15(12)17-10-14/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFSJRQKCVUHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolin-3-ylbenzoic acid typically involves the construction of the quinoline ring followed by its functionalization with a benzoic acid group. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst. Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Carboxyl Group Reactivity

The carboxylic acid group participates in classic acid-catalyzed and nucleophilic reactions:

Aromatic Ring Functionalization

The quinoline and benzene rings undergo directed substitution and metal-catalyzed reactions:

Electrophilic Substitution

The electron-withdrawing quinoline nitrogen directs electrophiles to specific positions:

Metal-Catalyzed C–H Activation

Iridium complexes enable regioselective functionalization:

text- **Mechanism**: Ir(III) catalyst coordinates to the carboxylate group, facilitating *ortho*-C–H bond activation. - **Applications**: Used for late-stage diversification (e.g., iodination, arylation) with >90% regioselectivity [3].

Decarboxylation and Cyclization

Thermal or metal-mediated decarboxylation generates bioactive scaffolds:

Oxidation and Redox Reactions

The quinoline nitrogen and benzyl positions are susceptible to oxidation:

Coordination Chemistry

The compound acts as a polydentate ligand for metal ions:

| Metal Ion | Coordination Site | Application | References |

|---|---|---|---|

| Cu(II) | Quinoline N, carboxylate O | Catalyzes Ullmann coupling reactions | |

| Fe(III) | Carboxylate O | Stabilizes nanoparticle catalysts |

Derivatization for Drug Discovery

Key reactions used to optimize pharmacokinetics:

| Derivative Type | Synthetic Route | Bioactivity | References |

|---|---|---|---|

| Hydrazides | Reaction with hydrazine | Tyrosine kinase inhibition (IC₅₀ = 8 nM) | |

| Sulfonamides | SOCl₂, then sulfonamide | Antiviral (DENV EC₅₀ = 1.2 μM) |

Stability and Degradation

Critical reactions affecting compound integrity:

Scientific Research Applications

3-Quinolin-3-ylbenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Quinolin-3-ylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, inhibiting replication and transcription processes. The benzoic acid moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Synthesis: 3-Quinolinecarboxylic acid and its analogs are commonly synthesized via the Vilsmeier–Haack–Arnold reaction, which introduces formyl or carboxylic acid groups at the C3 position of quinoline . In contrast, compounds like 2-chloro-3-(1H-benzimidazol-2-yl)quinoline require additional condensation steps with o-phenylenediamine derivatives , while azetidinone-containing derivatives involve cyclization reactions .

- Substituent Effects: The presence of electron-withdrawing groups (e.g., chlorine at C2 or C3) enhances electrophilic reactivity, facilitating further functionalization.

Pharmacological Activities

Key Observations :

- Benzimidazole Derivatives: Compounds like 2-chloro-3-(1H-benzimidazol-2-yl)quinoline exhibit moderate anticancer activity, attributed to their planar structure enabling DNA intercalation .

- Azetidinone Derivatives: These derivatives show marked diuretic and antimicrobial effects, possibly due to interactions with bacterial cell walls or renal ion transporters .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Quinolin-3-ylbenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling quinoline derivatives with benzoic acid precursors. Optimization strategies include:

- Adjusting stoichiometry of reactants (e.g., boronic acid intermediates) to minimize side products .

- Employing catalysts like palladium complexes for cross-coupling reactions, as seen in analogous quinoline-carboxylic acid syntheses .

- Monitoring reaction temperature and solvent polarity (e.g., DMF or THF) to enhance intermediate stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and carboxylate functional groups .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and quinoline ring vibrations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors .

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Literature Review : Use databases like PubMed and Google Scholar with keywords (e.g., "quinoline carboxylic acid bioactivity") to identify conflicting studies .

- Experimental Replication : Reproduce assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

- Meta-Analysis : Apply statistical tools to compare IC₅₀ values across studies and assess methodological heterogeneity .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) and validate with crystallographic data .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed anti-proliferative activity .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products using LC-MS .

- Recommendations : Store in amber glass vials under inert gas (N₂/Ar) at -20°C for long-term stability .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

- Purification Techniques : Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate pure product .

Q. How can researchers design hypothesis-driven studies to explore novel applications of this compound?

- Methodological Answer :

- Gap Analysis : Review literature to identify underexplored targets (e.g., bacterial efflux pumps or fungal enzymes) .

- Hypothesis Formulation : Example: "this compound inhibits biofilm formation via disruption of quorum sensing pathways."

- Experimental Design : Use microbial assays (e.g., crystal violet staining) and gene expression profiling (qPCR) to test hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.